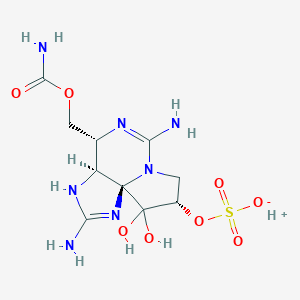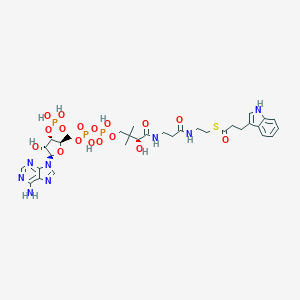![molecular formula C7H7N3 B120366 1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 145901-11-7](/img/structure/B120366.png)
1H-pyrrolo[2,3-b]pyridin-6-amine
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their presence in various pharmacologically active molecules. The structure of 1H-pyrrolo[2,3-b]pyridin-6-amine consists of a pyrrole ring fused to a pyridine ring, with an amine group at the sixth position, which can serve as a versatile point for further chemical modifications .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridines can be achieved through various routes. One method involves modifications of Madelung- and Fischer-syntheses of indoles, which have been adapted to prepare 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Another approach is the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, which can lead to regioisomeric 1H-pyrrolo[3,2-b]pyridines under the influence of Bronsted acids and bases, and Lewis acid catalysis by Sn(2+) .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridin-6-amine derivatives has been characterized using various spectroscopic techniques. For instance, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction. The crystal structure revealed intermolecular N-H…N hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, which are responsible for the crystal stabilization .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines exhibit reactivity that allows for various chemical transformations. They can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position. For example, di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes can be formed by reaction with aldehydes. Additionally, 1-substituted Grignard derivatives can yield 3-iodo-compounds with hydrogen peroxide and 1-acyl derivatives with acyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridines are influenced by their substitution patterns. For instance, a series of novel 1H-pyrrolo[3,2-b]pyridines with different substituents at positions 1, 3, and 5 of the heterocycle showed potent inhibitory activity against gastric acid secretion. The structure-activity relationship established in this study highlighted the importance of lipophilicity and pKa value in determining the anti-secretory activity of these compounds .
Aplicaciones Científicas De Investigación
Syntheses and Properties
1H-pyrrolo[2,3-b]pyridines are synthesized through various methods, including modifications of Madelung- and Fischer-syntheses. These compounds can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. They can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes by reacting with aldehydes. Another derivative is 3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine, formed from the corresponding amine by basification of the diazonium salt. Additionally, 1-substituted Grignard derivatives yield 3-iodo-compounds on treatment with hydrogen peroxide (Herbert & Wibberley, 1969).
Structural Studies
6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was synthesized and characterized by various spectroscopic methods. Its crystal structure was analyzed, revealing an extensive three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, contributing to the crystal stabilization (Șahin et al., 2010).
Functionalization for Agrochemicals and Materials
1H-pyrrolo[2,3-b]pyridine has been functionalized to create new compounds aimed at agrochemicals and functional materials. Various amino groups were introduced to form multidentate agents, and derivatives were converted to podant-type compounds. Some of these products exhibited high fungicidal activity, demonstrating their potential in agricultural applications (Minakata et al., 1992).
Reactions with Electrophiles
Unexpected products were isolated both in the syntheses of 1H-pyrrolo[2,3-b]pyridines and their reactions with electrophiles. Such findings highlight the potential for discovering novel compounds and reactions in this area of chemistry (Herbert & Wibberley, 1969).
Potassium-Competitive Acid Blockers
1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers (P-CABs), showing potent inhibitory activity in vitro and in vivo. This application in medicinal chemistry demonstrates the versatility of this compound (Arikawa et al., 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for “1H-pyrrolo[2,3-b]pyridin-6-amine” were not found in the search results, there are studies discussing the potential applications of similar compounds. For instance, a study discusses the use of a π-conjugated Lewis base, 1H-pyrrolo[2,3-b]pyridin-6-ylaamine (1H6An), in tin halide perovskite solar cells .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOAAFCWFZVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439513 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
CAS RN |
145901-11-7 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)




![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

